molecular formula C21H28FNO2 B592965 XLR11 6-hydroxyindole metabolite CAS No. 1630022-98-8

XLR11 6-hydroxyindole metabolite

Cat. No. B592965
CAS RN: 1630022-98-8
M. Wt: 345.5
InChI Key: OZGNIKIHSWKZFS-UHFFFAOYSA-N
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Description

XLR11 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of XLR11 . XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor .


Synthesis Analysis

The metabolic profile of XLR11 was investigated using human liver microsomes to compare patterns of production of hydroxypentyl metabolites . The major metabolites were generated by hydroxylation, dihydroxylation, carboxylation, dehydrogenation, glucuronidation, and combinations of these reactions .


Molecular Structure Analysis

The formal name of XLR11 6-hydroxyindole metabolite is [1- (5-fluoropentyl)-6-hydroxy-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)-methanone. It has a molecular formula of C21H28FNO2 and a formula weight of 345.5 .


Chemical Reactions Analysis

XLR11 undergoes phase I and II metabolism, producing more than 25 metabolites resulting from hydroxylation, carboxylation, hemiketal and hemiacetal formation, internal dehydration, and further glucuronidation of some oxidative metabolites . XLR11 also undergoes defluorination, forming UR-144 metabolites .

Scientific Research Applications

  • Bioimaging Applications : A study by Cao et al. (2012) discussed the use of 6-hydroxyindole-based BODIPY, highlighting its application in bioimaging, specifically for Zn2+. This compound exhibits near-infrared (NIR) fluorescence upon binding with Zn2+ due to the chelation-enhanced fluorescence effect, making it a promising tool for bioimaging applications (Cao et al., 2012).

  • Synthetic Cannabinoid Metabolism : Jang et al. (2015) investigated the metabolic profile of XLR-11 in human urine. They identified several metabolites resulting from various chemical reactions, including hydroxylation and glucuronidation. This study is crucial for understanding the pharmacokinetics of XLR-11 and distinguishing it from similar substances (Jang et al., 2015).

  • Neurotransmitter Release Modulation : Grilli et al. (2006) explored the effect of tryptophan metabolites, including 5-hydroxyindole, on the function of nicotinic acetylcholine receptors (nAChRs). Their findings suggest that these metabolites can impact the release of various neurotransmitters, which has implications for understanding brain function and potential therapeutic applications (Grilli et al., 2006).

  • Drug Abuse Detection : Park et al. (2015) developed a method for detecting XLR-11 and its metabolites in hair. This analytical method is essential for forensic applications, particularly in determining drug abuse cases involving synthetic cannabinoids (Park et al., 2015).

  • Gut Microbiota Research : Waclawiková et al. (2022) investigated 5-hydroxyindole, a gut-bacterial metabolite, and its interaction with L-type voltage-gated calcium channels. They found that 5-hydroxyindole stimulates intestinal motility and has a marginal effect on the rat cecal microbiota, suggesting potential therapeutic applications for gastrointestinal motility disorders (Waclawiková et al., 2022).

Mechanism of Action

Safety and Hazards

The safety data sheet indicates that XLR11 6-hydroxyindole metabolite may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is not intended for human or veterinary use .

Future Directions

The constantly growing market of synthetic cannabinoids like XLR11 makes it necessary to develop new methods of their analysis . The goal is to evaluate the potencies of different synthetic cannabinoids, including the UR-144 and XLR-11 family . This will help forensic scientists working on this topic .

properties

IUPAC Name

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGNIKIHSWKZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043153
Record name XLR11 6-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1630022-98-8
Record name XLR11 6-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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